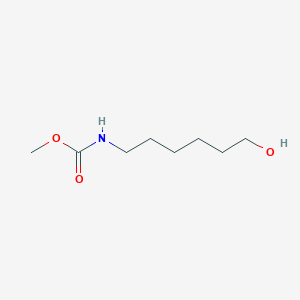
N-methyl-N-prop-2-ynylbut-3-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-prop-2-ynylbut-3-ynamide, also known as propargylamphetamine (PA), is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of amphetamine, which is a stimulant drug commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, PA has a unique structure that may offer advantages over amphetamine in certain research applications.
作用機序
PA works by inhibiting the activity of MAO-B, which leads to an increase in the levels of dopamine and other neurotransmitters in the brain. This mechanism of action is similar to that of other MAO-B inhibitors such as selegiline, which is used to treat Parkinson's disease.
Biochemical and Physiological Effects:
PA has been shown to increase dopamine levels in the brain, which may have various effects on behavior and cognition. It may also have other effects on the nervous system, such as increasing the release of other neurotransmitters or altering the activity of ion channels.
実験室実験の利点と制限
One advantage of using PA in research is that it is a selective inhibitor of MAO-B, which may allow for more specific studies of the role of this enzyme in various diseases. However, PA may also have off-target effects on other enzymes or receptors, which could complicate its use in certain experiments. Additionally, the synthesis of PA can be complex and time-consuming, which may limit its availability for some researchers.
将来の方向性
There are several potential future directions for research on PA. One area of interest is in the development of new MAO-B inhibitors with improved selectivity and potency. Another potential direction is in the study of the effects of PA on other neurotransmitter systems, such as the glutamate or GABA systems. Additionally, PA may have potential as a therapeutic agent for various diseases, such as Parkinson's disease or depression, although further research is needed to explore these possibilities.
合成法
PA can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of propargyl bromide with 3-bromo-1-phenylpropan-1-one, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the N-methylation of the amine group using methyl iodide.
科学的研究の応用
PA has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. One of its primary applications is in the study of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine and serotonin. PA is a selective inhibitor of MAO-B, which may be useful in studying the role of this enzyme in various diseases such as Parkinson's disease.
特性
CAS番号 |
177659-36-8 |
|---|---|
製品名 |
N-methyl-N-prop-2-ynylbut-3-ynamide |
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC名 |
N-methyl-N-prop-2-ynylbut-3-ynamide |
InChI |
InChI=1S/C8H9NO/c1-4-6-8(10)9(3)7-5-2/h1-2H,6-7H2,3H3 |
InChIキー |
HMXSRQOBTKUDEP-UHFFFAOYSA-N |
SMILES |
CN(CC#C)C(=O)CC#C |
正規SMILES |
CN(CC#C)C(=O)CC#C |
同義語 |
3-Butynamide,N-methyl-N-2-propynyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




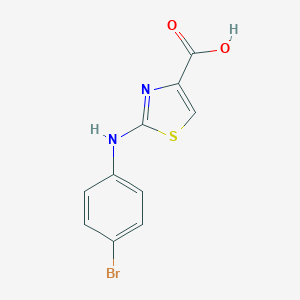
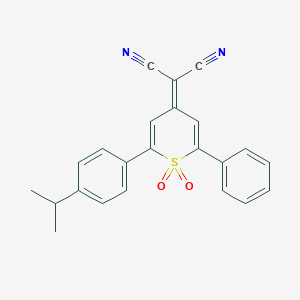
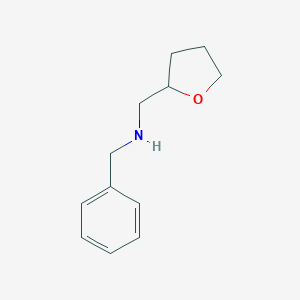
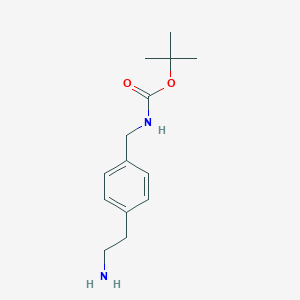

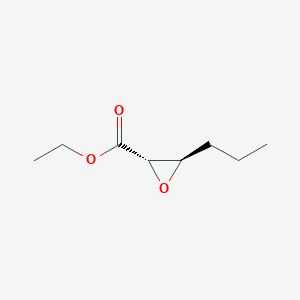

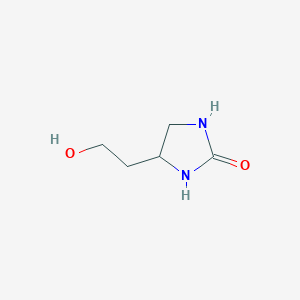
![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)
![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)
![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)

